1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine

Description

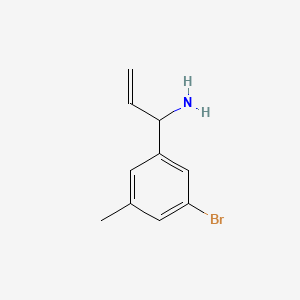

1-(3-Bromo-5-methylphenyl)prop-2-en-1-amine is an aromatic allylamine derivative featuring a bromine atom and a methyl group at the 3- and 5-positions of the phenyl ring, respectively. The compound’s structure combines an electron-withdrawing bromine substituent with a sterically bulky methyl group, which may influence its reactivity and physicochemical properties. The compound is cataloged in supplier databases (CAS numbers referenced in ), indicating its use as a building block in medicinal chemistry or materials science .

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

1-(3-bromo-5-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3 |

InChI Key |

OEUQLRYVNCEHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-methylbenzaldehyde with propargylamine under suitable reaction conditions. The reaction typically proceeds via a condensation reaction, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine. For instance, compounds synthesized from this amine have shown promising activity against various cancer cell lines. A study published in RSC Advances demonstrated the synthesis of trisubstituted olefins from this compound, which were evaluated for their cytotoxic effects. The results indicated that certain derivatives exhibited significant antiproliferative activity against cancer cells, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study focusing on pyrazoline derivatives derived from this compound reported notable antibacterial and antifungal activities. The incorporation of the brominated phenyl moiety was found to enhance the biological activity of these derivatives, making them suitable candidates for further development as antimicrobial agents .

Organic Synthesis

Synthesis of Complex Molecules

The versatility of this compound in organic synthesis is evident in its use as a building block for various chemical transformations. It can undergo reactions such as Suzuki coupling and C-O cross-coupling to yield more complex structures. For example, researchers have successfully synthesized E-configured N,N-dialkyl allyl amines using this compound, achieving high yields and selectivity .

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Trisubstituted Olefins | >98:2 E:Z | |

| C-O Cross-Coupling | Allyl Amines | 86 - 88 | |

| Bromination | Vinyl Bromides | Variable |

Materials Science

Polymer Chemistry

The compound has potential applications in polymer chemistry due to its ability to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that brominated compounds can act as flame retardants when included in polymer formulations, thereby improving safety characteristics without compromising performance .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer properties of various derivatives of this compound against breast cancer cell lines. The findings revealed that specific modifications to the amine structure led to a significant increase in cytotoxicity compared to unmodified compounds. This study underscores the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Synthesis Methodology

An innovative synthetic route was developed for producing E-configured allyl amines from this compound via regioselective reactions. The methodology involved utilizing commercially available starting materials and demonstrated high efficiency and selectivity, making it a valuable approach for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a class of substituted phenylallylamines. Key structural analogs include:

Key Observations :

- Substituent Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs like (E)-3-phenylprop-2-en-1-amine .

- Amine Configuration : Allylamines (e.g., target compound) exhibit greater conformational flexibility than branched alkylamines (e.g., 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine), which may influence binding interactions in biological systems .

Physicochemical Properties

Biological Activity

1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine is a substituted aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a bromine atom and a methyl group on the phenyl ring, along with a prop-2-en-1-amine side chain, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure suggests potential for various interactions due to the presence of the amine group, which can participate in hydrogen bonding, and the bromine atom, which may facilitate further functionalization.

Antiproliferative Activity

Research has shown that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, a series of derivatives based on prop-2-en-1-amines have been tested for their ability to inhibit cell proliferation in MCF-7 breast cancer cells. These studies report IC50 values ranging from 10–33 nM for several analogues, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 9q | MDA-MB-231 | 23 |

| Compound 10p | MCF-7 | 33 |

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This is crucial for mitotic spindle formation during cell division. For example, certain derivatives have been shown to bind at the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. For instance, studies on various alkaloids indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for these compounds vary, with some exhibiting MIC values as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 75 |

| Compound B | E. coli | <125 |

| Compound C | Pseudomonas aeruginosa | 150 |

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Anticancer Studies : A study focusing on azetidinone derivatives revealed that specific substitutions led to enhanced antiproliferative activity in breast cancer cell lines, highlighting the importance of structural modifications .

- Antimicrobial Studies : Research into monomeric alkaloids showed that certain derivatives exhibited potent antibacterial properties against a range of pathogens, emphasizing the potential for developing new antimicrobial agents based on similar frameworks .

- Inflammatory Response : Some substituted phenyl derivatives have demonstrated anti-inflammatory properties through inhibition of cytokine production, suggesting that further exploration into the inflammatory pathways could yield beneficial therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.